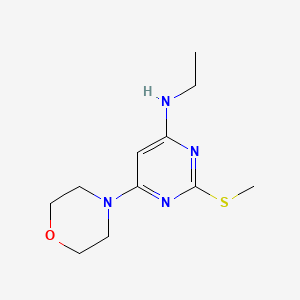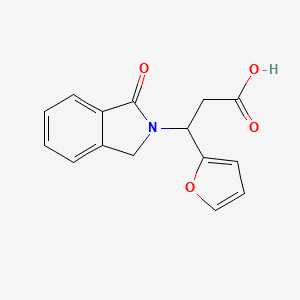![molecular formula C13H5F3N6O B3141457 15-(trifluoromethyl)-8,9,11,12,16,18-hexazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),2,4,6,8,10,14,16-octaen-13-one CAS No. 478261-79-9](/img/structure/B3141457.png)
15-(trifluoromethyl)-8,9,11,12,16,18-hexazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),2,4,6,8,10,14,16-octaen-13-one
Descripción general
Descripción
15-(trifluoromethyl)-8,9,11,12,16,18-hexazatetracyclo[88002,7012,17]octadeca-1(18),2,4,6,8,10,14,16-octaen-13-one is a complex organic compound characterized by its unique tetracyclic structure and the presence of a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 15-(trifluoromethyl)-8,9,11,12,16,18-hexazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),2,4,6,8,10,14,16-octaen-13-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetracyclic Core: This step involves the construction of the tetracyclic framework through a series of cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate. This step may involve nucleophilic substitution or radical addition reactions, depending on the specific synthetic route chosen.
Final Functionalization: The final step involves the introduction of the remaining functional groups and the purification of the compound. This may include oxidation, reduction, or other functional group transformations under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated purification systems to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
15-(trifluoromethyl)-8,9,11,12,16,18-hexazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),2,4,6,8,10,14,16-octaen-13-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the tetracyclic core, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
15-(trifluoromethyl)-8,9,11,12,16,18-hexazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),2,4,6,8,10,14,16-octaen-13-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure and functional groups make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its stability and electronic properties may be useful in the development of advanced materials, such as organic semiconductors or polymers.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, given its ability to interact with specific biomolecules.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 15-(trifluoromethyl)-8,9,11,12,16,18-hexazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),2,4,6,8,10,14,16-octaen-13-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the tetracyclic core provides structural stability. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Pyripyropene S: A compound with a similar tetracyclic structure but different functional groups.
7-Hydroxy-2,6,6,10,14-pentamethyl-11,13-dioxatetracyclo[8.8.0.02,7.012,17]octadec-12(17)-ene-3,16-dione: Another tetracyclic compound with distinct functional groups and properties.
15-amino-11-phenyl-8,14,16,18-tetrazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione: A related compound with an amino group and phenyl ring.
Uniqueness
15-(trifluoromethyl)-8,9,11,12,16,18-hexazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),2,4,6,8,10,14,16-octaen-13-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high specificity and stability.
Propiedades
IUPAC Name |
15-(trifluoromethyl)-8,9,11,12,16,18-hexazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),2,4,6,8,10,14,16-octaen-13-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F3N6O/c14-13(15,16)8-5-9(23)22-12(17-8)18-10-6-3-1-2-4-7(6)19-20-11(10)21-22/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUCTXYOKNQEEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=CC(=O)N4N=C3N=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B3141379.png)
![N-(2-chlorobenzyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B3141380.png)



![1-[(4-Chlorophenyl)methyl]-3-(3-fluorophenyl)-1-(3,3,3-trifluoro-2-hydroxypropyl)urea](/img/structure/B3141403.png)
![N-(4-methylphenyl)-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B3141404.png)


![[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] pentanoate](/img/structure/B3141437.png)
![N-allyl-2-[(4-chlorobenzyl)sulfanyl]-6-{[(4-chlorophenyl)sulfanyl]methyl}-4-pyrimidinamine](/img/structure/B3141446.png)


![N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3141456.png)
